molecular formula C11H11N3O3 B6362255 3-Nitro-1-(2-phenoxyethyl)-1H-pyrazole CAS No. 1240571-17-8

3-Nitro-1-(2-phenoxyethyl)-1H-pyrazole

Cat. No.: B6362255
CAS No.: 1240571-17-8
M. Wt: 233.22 g/mol
InChI Key: RRRMZCCQUFINNB-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Heterocycles: Historical Context and Broad Relevance in Organic and Medicinal Chemistry

Pyrazoles are a significant class of heterocyclic aromatic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. nih.govglobalresearchonline.net Their history in chemistry is rich, and they have become a cornerstone in both organic synthesis and medicinal chemistry due to their versatile reactivity and diverse biological activities. leyan.commdpi.com The pyrazole nucleus is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov

The presence of the pyrazole ring in a molecule can confer a range of pharmacological properties. This has led to the development of numerous pyrazole-containing drugs with applications as anti-inflammatory, analgesic, antimicrobial, antitumor, and anticonvulsant agents. globalresearchonline.netnih.gov The adaptability of the pyrazole ring allows for the synthesis of a vast array of derivatives, making it a subject of continuous study for the development of new therapeutic agents and functional materials. leyan.commdpi.com

Importance of Nitro-Substituted Pyrazoles in Contemporary Chemical Science and Energetic Materials Research

The introduction of a nitro group (–NO2) onto the pyrazole ring dramatically influences the compound's chemical properties and opens up new applications, particularly in the fields of medicinal chemistry and energetic materials. researchgate.netmdpi.com The strong electron-withdrawing nature of the nitro group can enhance the biological activity of the pyrazole core. nih.gov

In the realm of energetic materials, nitro-substituted pyrazoles are of great interest. researchgate.net The presence of nitro groups increases the nitrogen and oxygen content of the molecule, which can lead to a high heat of formation, increased density, and improved detonation performance. researchgate.net Researchers are actively exploring nitropyrazoles as potential candidates for high-energy, low-sensitivity explosives and propellants. mdpi.com The goal is to develop materials that are more powerful and safer than traditional explosives like TNT and RDX. researchgate.net The thermal stability and energetic performance of these compounds are key areas of investigation. mdpi.com

Structural Context of 3-Nitro-1-(2-phenoxyethyl)-1H-pyrazole within the Broader Landscape of Pyrazole Derivatives

This compound is a specific derivative within the vast family of pyrazoles. Its structure is composed of two key components: the 3-nitropyrazole core and a 1-(2-phenoxyethyl) substituent attached to one of the nitrogen atoms of the pyrazole ring.

The 1-(2-phenoxyethyl) group is an N-substituent, meaning it is bonded to a nitrogen atom in the pyrazole ring. This substituent consists of a phenoxy group (a phenyl ring attached to an oxygen atom) linked to an ethyl chain. The nature of the N-substituent can greatly affect the physical and chemical properties of the pyrazole derivative, including its melting point, solubility, and how it interacts with biological targets. The synthesis of N-substituted pyrazoles can be achieved through various alkylation reactions. researchgate.net

The combination of the nitrated pyrazole ring with the phenoxyethyl side chain in this compound results in a molecule with a unique set of properties that are yet to be fully explored in scientific literature.

Research Scope and Objectives for Advanced Studies on this compound

Given the limited specific research on this compound, advanced studies would be crucial to elucidate its properties and potential applications. The research scope could be multifaceted, focusing on the following objectives:

Synthesis and Characterization: An initial objective would be to develop and optimize a high-yield synthesis route for this compound. Following synthesis, comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction would be essential to confirm its structure and understand its molecular geometry. mdpi.com

Physicochemical Properties Evaluation: A detailed investigation of its physical and chemical properties, including melting point, thermal stability, and solubility, would provide fundamental data. For a nitropyrazole derivative, assessing its energetic properties, such as density and heat of formation, would be a key objective to determine its potential as an energetic material. mdpi.com

Exploration of Biological Activity: Drawing from the broad pharmacological activities of pyrazole derivatives, a primary research objective would be to screen this compound for various biological activities. globalresearchonline.netnih.gov This could include assays for anticancer, antimicrobial, anti-inflammatory, or other therapeutic effects. The presence of the phenoxyethyl group might influence its interaction with specific biological targets.

Comparative Studies: A comparative analysis of its properties against other N-substituted 3-nitropyrazoles would help in understanding the specific influence of the 2-phenoxyethyl substituent. This could reveal structure-activity relationships that are valuable for designing new molecules with tailored properties.

Future research on this compound holds the potential to contribute to the development of new functional materials or therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-1-(2-phenoxyethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-14(16)11-6-7-13(12-11)8-9-17-10-4-2-1-3-5-10/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRMZCCQUFINNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Characterization of 3 Nitro 1 2 Phenoxyethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. Through a series of one-dimensional and two-dimensional experiments, it is possible to map out the carbon-hydrogen framework and confirm the connectivity of the atoms within the 3-Nitro-1-(2-phenoxyethyl)-1H-pyrazole molecule.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring, the ethyl linker, and the phenoxy group.

The pyrazole ring protons, H-4 and H-5, are expected to appear as doublets due to coupling with each other. The electron-withdrawing nitro group at the C-3 position significantly deshields the adjacent H-4 proton, causing its signal to appear further downfield compared to the H-5 proton. The protons of the ethyl bridge (-CH₂-CH₂-) are anticipated to appear as two triplets, as each methylene (B1212753) group is coupled to the other. The N-CH₂ protons are adjacent to the pyrazole nitrogen and are thus shifted downfield relative to the O-CH₂ protons. The protons of the phenoxy group will appear in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 (pyrazole) ~7.0 - 7.2 d ~2.5 - 3.0
H-4 (pyrazole) ~8.0 - 8.2 d ~2.5 - 3.0
O-CH₂ ~4.4 - 4.6 t ~5.0 - 6.0
N-CH₂ ~4.7 - 4.9 t ~5.0 - 6.0
Phenoxy (H-para) ~6.9 - 7.1 t ~7.5
Phenoxy (H-ortho) ~7.0 - 7.2 d ~8.0

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment. The presence of the electron-withdrawing nitro group is known to cause a downfield shift for the carbon atom to which it is attached. mdpi.com

For this compound, distinct signals are expected for each of the 11 unique carbon atoms. The C-3 carbon of the pyrazole ring, bonded to the nitro group, is expected to be the most deshielded among the pyrazole carbons. The carbons of the phenoxy group will resonate in the typical aromatic region (~110-160 ppm), while the aliphatic carbons of the ethyl bridge will appear upfield.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3 (pyrazole) ~150 - 155
C-5 (pyrazole) ~130 - 135
C-4 (pyrazole) ~110 - 115
N-CH₂ ~50 - 55
O-CH₂ ~65 - 70
Phenoxy (C-ipso) ~157 - 159
Phenoxy (C-para) ~120 - 123
Phenoxy (C-meta) ~129 - 131

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is essential. semanticscholar.org

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key expected correlations include between the H-4 and H-5 protons of the pyrazole ring, and between the two methylene groups (N-CH₂ and O-CH₂) of the ethyl bridge.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbon atoms. It would be used to definitively assign the chemical shifts of each protonated carbon by linking the assignments from the ¹H NMR spectrum to the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular fragments. Expected key correlations would include the N-CH₂ protons to the C-5 and C-3 carbons of the pyrazole ring, and the O-CH₂ protons to the ipso-carbon of the phenoxy ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation. semanticscholar.org For instance, NOESY could show correlations between the N-CH₂ protons and the H-5 proton of the pyrazole ring, as well as between the O-CH₂ protons and the ortho-protons of the phenoxy group, confirming the spatial proximity of these groups.

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Properties

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent features would be the strong, characteristic stretching vibrations of the nitro group (NO₂). These typically appear as two distinct bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. Other significant absorptions would include those for the aromatic C-H and C=C bonds of the phenoxy and pyrazole rings, the aliphatic C-H bonds of the ethyl linker, and the C-O-C stretching of the ether linkage.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Absorption Range (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1520 - 1560
Nitro (NO₂) Symmetric Stretch 1340 - 1380
Aromatic C-H Stretch 3030 - 3100
Aromatic C=C Stretch 1450 - 1600
Ether (C-O-C) Asymmetric Stretch 1200 - 1260

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₁₁H₁₁N₃O₃), the molecular weight is 233.22 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 233.

The fragmentation pattern provides a fingerprint of the molecule. Cleavage of the molecule at its weakest points upon ionization leads to the formation of characteristic fragment ions. For this compound, several fragmentation pathways are plausible. A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da). Another likely fragmentation is the cleavage of the ether bond, which can occur on either side of the oxygen atom.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Description
233 [C₁₁H₁₁N₃O₃]⁺ Molecular Ion (M⁺)
187 [M - NO₂]⁺ Loss of the nitro group
140 [C₇H₅N₃O]⁺ Cleavage at ether bond, loss of •C₆H₅O
124 [C₅H₆N₃O]⁺ Cleavage at ether bond, loss of •OC₆H₅
93 [C₆H₅O]⁺ Phenoxy radical cation

X-ray Crystallography for Precise Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would provide the most definitive structural information. This technique allows for the precise determination of the three-dimensional coordinates of each atom in the crystal lattice.

The analysis would yield exact bond lengths, bond angles, and torsion angles. For instance, the bond lengths within the pyrazole ring would be consistent with those typically found in substituted pyrazoles. mdpi.com The data would reveal the planarity of the pyrazole and phenyl rings and the specific conformation of the flexible phenoxyethyl side chain. It would also show the orientation of the nitro group relative to the plane of the pyrazole ring; in similar structures, the nitro group often adopts a nearly planar conformation with the ring. mdpi.com Furthermore, the crystal packing could be analyzed to identify any significant intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, or π–π stacking between the aromatic rings, which govern the solid-state architecture.

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

While UV-Vis spectroscopy is a common technique for characterizing organic compounds, particularly those containing chromophores like the nitro group and aromatic rings, specific experimental data for this compound has not been published or is not indexed in accessible databases.

Without experimental data, a precise data table for the UV-Vis spectroscopic properties of this compound cannot be constructed. Further empirical studies would be required to determine its specific spectral characteristics.

Mechanistic Research and Structure Activity Relationships Sar in Pyrazole Derivatives Focus on 3 Nitro 1 2 Phenoxyethyl 1h Pyrazole Analogues

General Principles of Pyrazole (B372694) Scaffold Interactions with Biological Targets

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is considered a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and its ability to interact with a wide array of biological targets through various non-covalent forces. nih.govbohrium.com The versatility of the pyrazole core allows it to serve as a foundational structure in numerous pharmaceuticals. mdpi.com

The interaction of the pyrazole scaffold with enzymes and receptors is governed by several key principles. The two nitrogen atoms within the ring are crucial for its binding properties. The N-2 nitrogen, with its lone pair of electrons, typically acts as a hydrogen bond acceptor. nih.gov In N-unsubstituted pyrazoles, the N-1 nitrogen has an associated hydrogen atom (N-H), enabling it to function as a hydrogen bond donor. nih.gov However, substitution at the N-1 position, as seen in 3-Nitro-1-(2-phenoxyethyl)-1H-pyrazole, removes this hydrogen bond donating ability, a modification often used to fine-tune binding affinity and pharmacokinetic properties. nih.gov

Furthermore, the aromatic nature of the pyrazole ring allows it to engage in π-stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) in a protein's binding pocket. mdpi.com The pyrazole ring can also act as a bioisostere for a phenyl ring, offering similar steric bulk while altering electronic properties and potentially improving solubility or metabolic stability. nih.gov Van der Waals interactions also play a significant role, particularly with hydrophobic residues within the target's active site. nih.gov These combined interaction capabilities enable pyrazole derivatives to bind effectively to a diverse range of biological macromolecules, including protein kinases, cyclooxygenase enzymes, and various receptors. nih.govmdpi.comfrontiersin.org

Table 1: Interaction Profile of the Pyrazole Scaffold

Interaction Type Description Relevant Part of Scaffold
Hydrogen Bond Acceptor The lone pair of electrons on the N-2 nitrogen can accept a hydrogen from a donor group on the biological target. nih.gov N-2 Nitrogen
Hydrogen Bond Donor The hydrogen atom on an unsubstituted N-1 nitrogen can be donated to an acceptor group on the target. nih.gov N-1 Nitrogen (unsubstituted)
π-π Stacking The aromatic ring system can stack with aromatic residues in the binding site of a protein. mdpi.com Aromatic Pyrazole Ring
Van der Waals Forces Non-specific attractive or repulsive forces between the pyrazole ring and the target's surface. nih.gov Entire Scaffold

| Bioisosterism | Can functionally replace other aromatic rings like benzene (B151609) to modulate physicochemical properties. nih.gov | Entire Scaffold |

Role of the Nitro Group in Molecular Recognition and Biological Mechanisms

The nitro group (–NO₂) is a potent electron-withdrawing moiety that significantly influences a molecule's electronic properties, polarity, and biological interactions. nih.govsvedbergopen.com Its presence can be a determining factor in the mechanism of action, making it both a pharmacophore and, in some contexts, a toxicophore. nih.gov

A primary mechanism by which nitroaromatic compounds exert biological activity is through redox-mediated pathways. nih.gov The high electron affinity of the nitro group makes it susceptible to enzymatic reduction within the cell. psu.edu This process is often catalyzed by a class of enzymes known as nitroreductases, which are found in both prokaryotic and eukaryotic organisms. svedbergopen.comnih.gov

The activation process involves the transfer of one or more electrons to the nitro group, leading to the formation of highly reactive intermediates such as the nitroso derivative, the hydroxylamine, and ultimately the amine. svedbergopen.com This reductive metabolism can also generate reactive oxygen species (ROS) and reactive nitrogen species (RNS). svedbergopen.comnih.gov These reactive species can induce cellular damage by causing oxidative stress, damaging DNA, and inhibiting essential enzymes, leading to cytotoxicity. nih.govnih.gov This mechanism is the basis for the antimicrobial and anticancer effects of many nitro-containing drugs. nih.govsvedbergopen.com The efficiency of this activation is directly correlated with the compound's reduction potential; a higher (less negative) reduction potential generally leads to greater biological activity. psu.edu

Table 2: Examples of Bioactivated Nitro Compounds

Compound Biological Activity Activation Mechanism
Nitrofurantoin Antibacterial Enzymatic reduction of the nitro group by bacterial nitroreductases generates reactive intermediates that damage bacterial DNA and ribosomes. svedbergopen.com
Metronidazole Antibacterial, Antiprotozoal Under anaerobic conditions, the nitro group is reduced, forming cytotoxic products that disrupt the helical structure of DNA.
Nitroglycerin Vasodilator Metabolized to nitric oxide (NO), a potent signaling molecule that triggers vasodilation. nih.govdrugbank.com

| Misonidazole | Hypoxic cell sensitizer (B1316253) | The nitro group is reduced under hypoxic conditions to form reactive species that are toxic to oxygen-deficient cancer cells. psu.edu |

Beyond its role in redox cycling, the nitro group directly participates in molecular recognition through various non-covalent interactions. Although the oxygen atoms of the nitro group are considered relatively poor hydrogen bond acceptors compared to carbonyl oxygens, they can still form hydrogen bonds and other weak interactions that contribute to binding affinity. psu.edursc.org

The strong electron-withdrawing nature of the nitro group creates a partial positive charge on the attached nitrogen and adjacent atoms in an aromatic ring, influencing the molecule's electrostatic potential. nih.gov This electronic property can favor interactions with nucleophilic sites or electron-rich residues within a protein's binding pocket. nih.gov The planar geometry of the nitro group and its ability to participate in dipole-dipole and other electrostatic interactions are key to its recognition properties, which are a function of both its intrinsic electronic character and the nature of the interacting functional group on the biological target. psu.edursc.org In some crystal structures, specific interactions between nitro groups have been observed, suggesting they can play a role in stabilizing molecular packing and intermolecular associations. researchgate.net

Influence of the 2-Phenoxyethyl Moiety on Mechanistic Interactions and Biological Activity

The 1-substituent on the pyrazole ring is critical for defining the molecule's orientation and interaction with its biological target. The 2-phenoxyethyl moiety –CH₂–CH₂–O–C₆H₅ introduces significant bulk, flexibility, and lipophilicity.

The 2-phenoxyethyl group possesses considerable conformational flexibility due to the single bonds in its ethyl linker (C-C) and ether linkage (C-O). This flexibility allows the substituent to rotate and adopt numerous spatial arrangements. The ability to change conformation is crucial for the drug-receptor binding process, as it enables the ligand to adapt its shape to fit optimally into the binding site of a target protein. unina.itnih.gov

This "induced fit" can maximize favorable interactions and minimize steric clashes, thereby enhancing binding affinity and potency. unina.it The flexibility of this side chain allows the terminal phenoxy group to explore different regions of a binding pocket, potentially reaching into hydrophobic sub-pockets or forming specific interactions that would be inaccessible to a more rigid substituent. nih.gov However, this flexibility comes with an entropic cost; upon binding, the molecule loses conformational freedom, which is thermodynamically unfavorable. unina.it Therefore, medicinal chemistry strategies often involve exploring a balance between flexibility for optimal binding and rigidity to minimize the entropic penalty.

Lipophilicity, often quantified as the partition coefficient (logP) or distribution coefficient (logD), is a critical physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. researchgate.netnih.gov It describes a molecule's affinity for a lipid-like environment compared to an aqueous one. For a compound to exert an intracellular effect, it must first cross the lipid bilayer of the cell membrane.

Substituent Typical ΔlogD₇.₄ Contribution Implication for Cellular Entry
Hydrogen (-H) 0 (Reference) Baseline
Methyl (-CH₃) +0.5 to +0.7 Minor increase in lipophilicity
Phenyl (-C₆H₅) +1.5 to +2.0 Significant increase in lipophilicity and membrane permeability. nih.gov
Nitro (-NO₂) ~0 Minimal direct impact on lipophilicity, but strong electronic effects. svedbergopen.com
Phenoxy (-O-C₆H₅) +1.8 to +2.2 Strong increase in lipophilicity, favoring membrane interaction.

| 2-Phenoxyethyl (-CH₂CH₂OC₆H₅) | > +2.5 (Estimated) | Very high increase in lipophilicity, strongly promoting passive diffusion across cell membranes. |

Comprehensive Structure-Activity Relationship (SAR) Studies on Pyrazole Scaffolds

The biological activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds, including analogues of this compound, to achieve desired mechanistic outcomes.

Analysis of Substituent Effects at Pyrazole Ring Positions (C3, C4, C5) on Mechanistic Outcomes

The substitution pattern on the pyrazole core at positions C3, C4, and C5 is a key determinant of the molecule's electronic properties, reactivity, and ultimately, its biological activity. researchgate.net

Position 4 (C4): The C4 position is often substituted with various functional groups to fine-tune the molecule's properties. researchgate.net Electron-withdrawing groups such as chloro, bromo, and nitro are frequently introduced at this position. researchgate.net For example, the Vilsmeier–Haack reaction is a common method used to introduce a formyl group at the C4 position, creating a key intermediate for synthesizing a wide range of derivatives with anti-inflammatory and other biological activities. nih.govresearchgate.net The introduction of bulky or specific functional groups at C4 can influence the compound's binding affinity to its target, often by establishing specific interactions within a receptor's binding pocket.

Position 5 (C5): Similar to C3 and C4, the C5 position is a critical site for substitution. The nature of the substituent at C5 can affect the molecule's lipophilicity, steric profile, and potential for hydrogen bonding. For instance, SAR studies on meprin inhibitors showed that modifying the 3- and 5-positions of the pyrazole scaffold with different phenyl and cyclopentyl groups significantly modulated inhibitory activity. nih.gov In some cases, having a lipophilic aryl substituent at position five has been shown to improve the antibacterial activity of pyrazole derivatives. mdpi.com

The following table summarizes the general effects of substituents at different positions on the pyrazole ring based on SAR studies.

Ring PositionCommon SubstituentsGeneral Impact on Activity
C3 Nitro, Phenyl, Methyl, CarboxylSignificantly affects overall reactivity and biological activity. researchgate.net Electron-withdrawing groups like nitro modulate electronic characteristics.
C4 Chloro, Bromo, Nitro, FormylModulates electronic properties and can be a key site for further functionalization to enhance target binding. researchgate.netnih.gov
C5 Phenyl, Cyclopentyl, ArylInfluences lipophilicity, steric fit, and can lead to stronger interactions with biological targets. nih.govmdpi.com

Impact of N1-Substitution on Target Recognition and Biological Efficacy

The N1 position of the pyrazole ring is a primary site for substitution, and the group attached here plays a pivotal role in determining the compound's stability, pharmacokinetic properties, and interaction with biological targets. researchgate.net The phenoxyethyl group in this compound is an example of such a substitution.

N1-substituted pyrazoles are often more stable than their unsubstituted counterparts. researchgate.net The nature of the N1-substituent can drastically alter biological efficacy. For example, in a study of pyrazole-based meprin inhibitors, the introduction of lipophilic moieties like methyl or phenyl groups at the N1 position resulted in a decrease in activity against both meprin α and β compared to the unsubstituted version. nih.gov This highlights that the N1 position is sensitive to steric and electronic changes that can affect how the molecule fits into the active site of a target protein.

The N1-substituent can orient the entire molecule within a binding pocket, allowing other functional groups on the C3, C4, and C5 positions to make critical contacts. The size, flexibility, and chemical nature (e.g., aromatic, aliphatic, presence of heteroatoms) of the N1-substituent are all key factors in target recognition.

Ligand-Target Interaction Profiling via Molecular Docking and Dynamics Simulations

Computational methods like molecular docking and molecular dynamics (MD) simulations are indispensable tools for understanding how pyrazole derivatives, including analogues of this compound, interact with their biological targets at an atomic level. eurasianjournals.com These techniques predict the binding modes, affinities, and dynamic behavior of ligands within the active sites of proteins. eurasianjournals.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For pyrazole derivatives, docking studies have been used to identify crucial interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the active sites of enzymes like RET kinase and Heat Shock Protein 90α (Hsp90α). nih.govnih.gov For instance, docking of a potent pyrazole inhibitor into the RET kinase active site revealed important hydrophobic and hydrogen bond interactions that were critical for its inhibitory activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. eurasianjournals.com For pyrazole derivatives, MD simulations have been used to confirm the stability of binding modes predicted by docking. nih.gov A 100-nanosecond MD simulation of a pyrazole compound complexed with RET kinase showed that the ligand remained stably bound in the active site, validating the docking results. nih.gov These simulations can also reveal conformational changes in both the ligand and the target protein upon binding.

These computational approaches are vital for rational drug design, allowing researchers to predict how structural modifications to the pyrazole scaffold will affect target binding, thereby guiding the synthesis of more potent and selective compounds. eurasianjournals.com

Proposed Mechanisms of Biological Activity

The diverse biological effects of pyrazole derivatives stem from their ability to interact with various biomolecular targets. The mechanisms often involve the inhibition of key enzymes or direct interaction with genetic material.

Enzyme Inhibition Pathways (e.g., Kinases, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDK))

A primary mechanism of action for many biologically active pyrazole derivatives is the inhibition of protein kinases. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in many diseases.

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can halt cell proliferation. nih.govmdpi.com Some pyrazole derivatives have been identified as potent inhibitors of CDKs. For example, pyrazole-based compounds have shown promising dual inhibitory activity against both Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and CDK-2. nih.gov One such compound exhibited a CDK-2 inhibition of 91% with an IC₅₀ value of 0.311 μM. nih.gov This inhibition can lead to cell cycle arrest, typically at the G1/S or G2/M phases. nih.govmdpi.com

Epidermal Growth Factor Receptor (EGFR): EGFR is another tyrosine kinase that is a common target for anticancer drugs. Pyrazole-based compounds have been synthesized as ATP-mimicking inhibitors of EGFR. nih.gov Certain pyrimidine-pyrazole hybrids displayed outstanding inhibitory activity against wild-type EGFR (EGFRWT) and its mutated forms, outperforming reference drugs like erlotinib. nih.gov Molecular docking studies have supported these findings, showing that the compounds fit well into the ATP-binding site of EGFR. nih.gov

The general mechanism for kinase inhibition by pyrazole derivatives involves the compound binding to the ATP-binding pocket of the kinase. The pyrazole core acts as a scaffold, and its substituents form hydrogen bonds and other interactions with the "hinge region" of the kinase, preventing ATP from binding and thereby blocking the enzyme's catalytic activity. mdpi.com

The table below shows the inhibitory activity of selected pyrazole derivatives against specific kinases.

Compound TypeTarget KinaseIC₅₀ Value (µM)Percent Inhibition (%)Reference
Pyrazole DerivativeVEGFR20.26791.7 nih.gov
Pyrazole DerivativeCDK-20.31191.0 nih.gov
Pyrimidine-Pyrazole HybridEGFRWTNot specifiedOutstanding nih.gov

DNA Interaction and Intercalation Mechanisms

Besides enzyme inhibition, another significant mechanism of action for certain pyrazole derivatives is their interaction with deoxyribonucleic acid (DNA). researchgate.net This interaction can occur through several modes, with intercalation being one of the most studied.

DNA Intercalation: Intercalating agents are molecules that can insert themselves between the base pairs of the DNA double helix. researchgate.net This insertion deforms the DNA structure, which can disrupt replication and transcription, ultimately leading to cellular malfunction. The structural requirements for a pyrazole derivative to act as a DNA intercalator often include a planar aromatic or heteroaromatic system that can stack efficiently with the DNA bases. nih.govnih.gov Studies on anthrapyrazoles, which contain a pyrazole ring fused to an anthraquinone (B42736) system, have shown that these compounds can unwind the DNA helix, a characteristic feature of intercalation. nih.gov The unwinding angle and binding affinity were found to be dependent on the substituents on both the pyrazole and the chromophore. nih.gov

Binding Affinity and Mode: The interaction between pyrazole derivatives and DNA has been investigated using various spectroscopic techniques and molecular docking. dntb.gov.ua These studies help to determine the binding constants and elucidate the binding mode (e.g., intercalation vs. groove binding). For some derivatives, the binding affinity to DNA is high, with binding constants reaching up to 2.7 x 10⁸ M⁻¹. nih.gov The presence of cationic centers, such as basic nitrogen atoms within the structure, can enhance the affinity and selectivity for DNA. nih.gov

Apoptosis Induction and Cell Cycle Modulation Mechanisms

Research on various pyrazole derivatives has demonstrated their potential to induce programmed cell death (apoptosis) and interfere with the cell cycle in cancer cells. For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were shown to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3. mdpi.com Certain compounds within this series also caused DNA damage, indicated by increased comet tail length, suggesting they trigger genotoxic stress. mdpi.com Structure-activity relationship (SAR) analyses of these derivatives highlighted that the presence of chlorophenyl, thiazole, and sulfonamide groups can enhance their cytotoxic effects. mdpi.com

In a different study, a novel pyrazole derivative, PTA-1, was found to induce apoptosis in triple-negative breast cancer cells at low micromolar concentrations. rsc.org This was evidenced by the externalization of phosphatidylserine, activation of caspase-3/7, and DNA fragmentation. rsc.org Furthermore, PTA-1 was observed to cause cell cycle arrest. rsc.org

Another investigation into pyrazole-oxindole conjugates revealed that the most potent compound, 6h , induced apoptosis in Jurkat cells in a dose-dependent manner. nih.gov This compound also disrupted the cell cycle, leading to an increase in DNA fragmentation (Sub G0-G1 phase) and an arrest in the G0-G1 phase. nih.gov

Similarly, a series of 1,3-diphenyl-1H-pyrazole derivatives containing a benzimidazole (B57391) skeleton were found to arrest MCF-7 breast cancer cells in the G1 phase of the cell cycle by down-regulating cyclin D2 and CDK2. nih.gov Fluorescent staining and DNA fragmentation assays confirmed that these compounds inhibited cell proliferation by inducing apoptosis. nih.gov

The table below summarizes the effects of some pyrazole derivatives on apoptosis and the cell cycle.

Compound/Derivative ClassCell Line(s)Apoptosis InductionCell Cycle ArrestKey Findings
1,3,5-Trisubstituted-1H-pyrazolesMCF-7, A549, PC-3Yes (Bax, p53, Caspase-3 activation)Not specifiedDNA damage potential observed. mdpi.com
PTA-1MDA-MB-231Yes (PS externalization, caspase-3/7 activation)YesAlso inhibits tubulin polymerization. rsc.org
Pyrazole-oxindole conjugate 6h JurkatYesG0-G1 phaseDoes not generate ROS. nih.gov
1,3-Diphenyl-1H-pyrazole-benzimidazolesMCF-7YesG1 phaseDown-regulation of cyclin D2 and CDK2. nih.gov

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Pathways

The generation of reactive oxygen species (ROS) is another mechanism through which some pyrazole derivatives exert their anticancer effects. An excess of ROS within cancer cells can lead to oxidative stress, damaging cellular components and triggering apoptosis. nih.govnih.govresearchgate.net

For example, a study on pyrazole derivatives in triple-negative breast cancer cells (MDA-MB-468) showed that the compound 3f provoked apoptosis, which was associated with an elevated level of ROS and increased caspase 3 activity. nih.govnih.govresearchgate.net This suggests that for this particular analogue, the induction of apoptosis is mediated through the generation of ROS. nih.govnih.govresearchgate.net

In contrast, the pyrazole-oxindole conjugate 6h , while being a potent inducer of apoptosis, did not promote the production of ROS in Jurkat cells. nih.gov This indicates that not all cytotoxic pyrazole derivatives rely on oxidative stress pathways to induce cell death.

Another study on 1,3-diphenyl-1H-pyrazole derivatives with a benzimidazole moiety reported increased levels of ROS in treated MCF-7 cells, which also led to the collapse of the mitochondrial membrane potential, a key event in the apoptotic pathway. nih.gov

These findings highlight the diverse mechanisms of action within the pyrazole family, with some analogues acting via ROS-dependent pathways and others through ROS-independent mechanisms.

The table below outlines the ROS generation capabilities of certain pyrazole derivatives.

Compound/Derivative ClassCell Line(s)ROS GenerationKey Findings
Pyrazole derivative 3f MDA-MB-468YesROS generation is linked to apoptosis and caspase 3 activation. nih.govnih.govresearchgate.net
Pyrazole-oxindole conjugate 6h JurkatNoInduces apoptosis through a ROS-independent mechanism. nih.gov
1,3-Diphenyl-1H-pyrazole-benzimidazolesMCF-7YesAssociated with the collapse of mitochondrial membrane potential. nih.gov

Compound Names Table

Abbreviation/CodeFull Chemical Name
3f 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole
PTA-1 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide
6h 5-methyl-3-((3-(1-phenyl)-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)indolin-2-one

Advanced Applications in Chemical Research Beyond Direct Biological Agent Use

Development of Chemical Probes and Sensors Based on Pyrazole (B372694) Scaffolds

The inherent structural features and synthetic tractability of the pyrazole ring have positioned it as a privileged scaffold in the design of advanced chemical probes and sensors. nih.govnih.govrsc.org These molecular tools are engineered to detect and quantify specific analytes, such as ions and small molecules, through observable changes in their physical properties, most notably through colorimetric and fluorescent responses. nih.govrsc.org The versatility of the pyrazole framework allows for the strategic incorporation of various functional groups, which can be tailored to achieve high selectivity and sensitivity for the target analyte. nih.gov While direct research on "3-Nitro-1-(2-phenoxyethyl)-1H-pyrazole" as a chemical probe is not extensively documented in publicly available literature, the principles governing the design of pyrazole-based sensors provide a strong foundation for understanding its potential in this domain.

The development of these sensors often leverages the pyrazole nucleus as a core component of a larger conjugate system. This system typically includes a signaling unit (a fluorophore or chromophore) and a recognition unit (a receptor) that selectively interacts with the analyte. The pyrazole ring can function as part of the signaling unit, as a linker between the signaling and recognition moieties, or as the recognition site itself. nih.govresearchgate.net

Detailed research findings have demonstrated the successful application of pyrazole derivatives in the detection of a wide array of species. For instance, pyrazole-based chemosensors have been developed for the selective recognition of metal cations, anions, and neutral molecules. nih.gov The mechanism of detection often involves processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). nih.gov Upon binding of the analyte to the pyrazole-based probe, these photophysical processes are modulated, leading to a discernible change in the absorption or emission spectrum. nih.gov

For example, a pyridine-pyrazole-based dye was designed as a dual colorimetric and fluorescent chemodosimeter for Fe³⁺ ions, exhibiting a low limit of detection of 57 nM. nih.gov Another pyridine-pyrazole chemosensor was synthesized for the selective recognition of Al³⁺ ions in a buffered aqueous solution, functioning through both colorimetric and fluorescent channels. nih.gov Furthermore, the fusion of pyrazole with other heterocyclic systems, such as porphyrins, has yielded probes with ratiometric fluorescent responses for ions like Zn²⁺. acs.org

The introduction of a nitro group onto the pyrazole ring, as in the case of "this compound," can significantly influence the electronic properties of the scaffold. The strong electron-withdrawing nature of the nitro group can be exploited in the design of chemosensors. For instance, it can enhance the acidity of nearby protons, making them more susceptible to deprotonation upon interaction with basic anions, leading to a color change. This principle has been applied in the development of colorimetric sensors for anions like fluoride. semanticscholar.org Additionally, the nitro group can act as a quenching moiety in fluorescent probes. The reduction of the nitro group by specific enzymes, such as nitroreductases which are overexpressed in hypoxic tumor environments, can lead to fluorescence enhancement, a strategy used for developing probes for disease diagnostics. researchgate.net

The phenoxyethyl substituent at the N1 position of the pyrazole ring in "this compound" provides a flexible side chain that can influence the probe's solubility, steric hindrance, and potential for secondary interactions with the target analyte, thereby modulating the selectivity and sensitivity of the sensor.

The following interactive data table summarizes the characteristics of several reported pyrazole-based chemical probes, illustrating the diversity of analytes that can be detected and the performance of these sensors.

Probe/Sensor ClassTarget Analyte(s)Signaling MechanismLimit of Detection (LOD)Solvent SystemReference
Pyridine-Pyrazole DyeFe³⁺Colorimetric & Fluorescent57 nMDMSO/H₂O nih.gov
Pyridine-Pyrazole DerivativeAl³⁺Colorimetric & FluorescentNot SpecifiedDMSO/H₂O (HEPES buffer) nih.gov
Pyrazole-Porphyrin ConjugateZn²⁺Ratiometric FluorescenceNot SpecifiedNot Specified acs.org
Fused PyrazoleF⁻Colorimetric & FluorescentNot SpecifiedNot Specified nih.gov
Pyrazole-based Benzimidazole (B57391) DerivativeCu²⁺Fluorescence Quenching ("Turn-off")Not SpecifiedCells and Plants nih.gov
4-[(nitro substituted-phenyl)-hydrazonomethyl]-1-phenyl-1H-pyrazole-3-carboxylateF⁻ and other anionsColorimetricNot SpecifiedNot Specified semanticscholar.org

This table highlights the adaptability of the pyrazole scaffold in creating a variety of chemical sensors. The strategic placement of substituents on the pyrazole ring is a key factor in determining the probe's specificity and signaling response.

Q & A

Q. What synthetic methodologies are reported for 3-Nitro-1-(2-phenoxyethyl)-1H-pyrazole?

The compound is synthesized via transition-metal-catalyzed reactions. A representative protocol involves:

  • Reagents : PdCl₂(PPh₃)₂ (catalyst), CuI (co-catalyst), PivOH (additive), K₂CO₃ (base), and DMF as solvent.
  • Procedure : Reacting 4-nitro-1-(2-phenoxyethyl)-1H-pyrazole with 2-bromobenzaldehyde under heating (exact temperature not specified in evidence) to yield arylated derivatives. The product is isolated as a yellow solid with a 65% yield .
  • Key Optimization : Use of Pd-based catalysts and CuI enhances regioselectivity in C-H functionalization .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Characterization includes:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₂H₁₃N₃O₂, [M⁺] = 231.10023) .
  • Infrared Spectroscopy (IR) : Peaks at 1496 cm⁻¹ (NO₂ asymmetric stretching) and 1301 cm⁻¹ (C-N stretching) .
  • Melting Point : Reported as 98–100°C for derivatives .

Q. What is the role of the nitro group in the compound’s reactivity?

The nitro group acts as an electron-withdrawing substituent, directing electrophilic substitution reactions to specific positions on the pyrazole ring. This enhances stability and facilitates transition-metal-catalyzed C-H activation in cross-coupling reactions .

Advanced Research Questions

Q. How does the phenoxyethyl substituent influence the compound’s conformational dynamics in catalytic applications?

The 2-phenoxyethyl group introduces steric bulk, which may affect:

  • Catalytic Accessibility : Hindrance at the pyrazole N1 position could limit coordination with metal catalysts.
  • Electronic Effects : The ether linkage (OCH₂) provides moderate electron-donating effects, balancing the nitro group’s electron-withdrawing nature. Computational studies (not in evidence) are recommended to quantify these effects.

Q. What strategies address low yields in Pd-catalyzed C-H arylation of this compound?

Evidence reports 65% yield for arylation products . To optimize:

  • Catalyst Screening : Test Pd(OAc)₂ or Pd(dba)₂ for improved turnover.
  • Solvent Effects : Replace DMF with DMA or toluene to reduce side reactions.
  • Additive Optimization : Use silver salts (e.g., Ag₂CO₃) to stabilize catalytic intermediates.

Q. Are there tautomeric or crystallographic anomalies observed in nitro-substituted pyrazole derivatives?

While not directly reported for this compound, highlights tautomerism in structurally similar pyrazoles (e.g., coexistence of 3- and 5-substituted isomers in a single crystal). For this compound, X-ray crystallography (using tools like Mercury CSD 2.0 ) is recommended to investigate potential tautomerism or polymorphism .

Q. How does the compound perform as a precursor for nitrogen-rich energetic materials?

Though not explicitly studied, demonstrates that nitro-pyrazole hybrids can form thermally stable energetic materials. Functionalizing the nitro group via reduction (e.g., to NH₂) or coupling with triazoles (as in ) could yield high-energy-density compounds for further testing .

Methodological Considerations

Q. What protocols mitigate decomposition during purification of nitro-substituted pyrazoles?

  • Chromatography : Use flash chromatography with silica gel and ethyl acetate/hexane gradients to avoid prolonged exposure to acidic/basic conditions.
  • Recrystallization : Ethanol/water mixtures are preferred for thermally sensitive derivatives .

Q. How can computational modeling aid in predicting reactivity patterns?

  • DFT Calculations : Map electron density distribution to identify reactive sites for C-H activation.
  • Docking Studies : Simulate interactions with catalytic metal centers (e.g., Pd or Cu) to optimize ligand design .

Data Contradictions and Gaps

Q. Discrepancies in reported catalytic conditions: How to reconcile variations in Pd/Cu ratios?

uses PdCl₂(PPh₃)₂ (0.05 mmol) and CuI (1.2 mmol) for a 1 mmol substrate, suggesting a 1:24 Pd/Cu ratio. However, standard protocols often use 1:1–1:5 ratios. Researchers should systematically vary CuI loading to balance catalytic efficiency vs. copper-mediated side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.